1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea
Description
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is a urea derivative characterized by a cyclopentyl group attached to the urea nitrogen and a (1-methylpiperidin-4-yl)methyl substituent on the adjacent nitrogen. Its synthesis typically involves coupling cyclopentyl isocyanate with a piperidine-containing amine precursor under anhydrous conditions, as exemplified in the preparation of structurally related urea derivatives (e.g., compound CA19 in ). The compound’s structure has been confirmed via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
1-cyclopentyl-3-[(1-methylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-16-8-6-11(7-9-16)10-14-13(17)15-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVUJOHMZLXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclopentyl isocyanate with 1-methylpiperidin-4-ylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where nucleophiles such as halides or amines can replace existing substituents.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor or enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several urea derivatives reported in the literature. Key comparisons include:
1-Cyclopentyl-3-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)urea (16d): Structural Difference: Incorporates a pyrazolo[3,4-d]pyrimidinyl core instead of a methylpiperidinylmethyl group. Biological Relevance: Pyrazolo-pyrimidine moieties are often associated with kinase inhibition, suggesting divergent target selectivity compared to the piperidine-containing analogue .
1-Benzyl-3-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)urea (16c) :
- Structural Difference : Benzyl substituent replaces the cyclopentyl group.
- Impact : The benzyl group may enhance aromatic interactions in binding pockets but reduce metabolic stability due to increased susceptibility to oxidative degradation .
1-(2-Oxaadamant-1-yl)-3-(1-(cyclopropanecarbonyl)-piperidin-4-yl)urea (23): Structural Difference: Features a 2-oxaadamantyl group and a cyclopropanecarbonyl-modified piperidine.
Physicochemical and Pharmacokinetic Properties
While direct pharmacokinetic data for 1-cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea are unavailable, comparisons can be inferred from analogues:
- Lipophilicity : The cyclopentyl group in the target compound likely confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, adamantyl-containing derivatives (e.g., compound 23) exhibit higher logP values, favoring tissue distribution but risking solubility limitations .
- Metabolic Stability : The methylpiperidine moiety may undergo N-demethylation or oxidation, a common metabolic pathway for piperidine derivatives. Pyrazolo-pyrimidine analogues (e.g., 16d) may face alternative pathways such as heterocycle ring cleavage .
Research Findings and Implications
- Hydrolase Inhibition : Piperidine-urea derivatives (e.g., compound 23) are reported as soluble epoxide hydrolase (sEH) inhibitors, highlighting the scaffold’s versatility .
- Spectroscopic Confirmation : The target compound’s $^{13}\text{C}$-NMR signals (e.g., δ 55.83 ppm for methoxy groups in CA19) align with trends observed in cyclopentyl-urea analogues, supporting consistent structural characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
